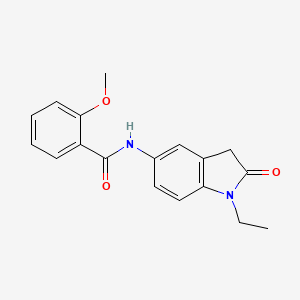

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzamide

Description

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzamide is a synthetic small molecule featuring a 2-oxoindole core substituted with an ethyl group at the N1 position and a 2-methoxybenzamide moiety at the C5 position. The 2-methoxybenzamide group is a common pharmacophore in drug discovery, contributing to binding interactions with enzymes or receptors through hydrogen bonding and hydrophobic effects.

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-3-20-15-9-8-13(10-12(15)11-17(20)21)19-18(22)14-6-4-5-7-16(14)23-2/h4-10H,3,11H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGHZWMEYGBESY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzamide typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The ethyl group can be introduced through subsequent alkylation reactions, and the methoxybenzamide moiety can be attached via amide bond formation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The indole core can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can be performed on the carbonyl groups present in the compound.

Substitution: The compound can undergo nucleophilic substitution reactions at the ethyl group or the methoxybenzamide moiety.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution reactions may involve nucleophiles such as amines or alcohols, with suitable solvents and catalysts.

Major Products Formed:

Oxidation can yield indole-3-carboxylic acid derivatives.

Reduction can produce reduced forms of the compound, such as indole-3-ethanol.

Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it a candidate for therapeutic applications:

-

Anticancer Activity :

- Indole derivatives, including this compound, have been shown to induce apoptosis and inhibit cancer cell proliferation. For instance, studies indicate that compounds with similar structures can activate the p53 pathway and enhance caspase activity in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

- Anti-inflammatory Effects :

- Antimicrobial Properties :

Case Studies and Research Findings

Several studies have investigated the applications of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzamide:

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of an indole derivative similar to this compound against MCF-7 and A549 cell lines. The results indicated significant cytotoxicity with an IC50 value in the micromolar range, outperforming standard chemotherapeutics like doxorubicin .

Study 2: Mechanism of Anti-inflammatory Action

In vitro experiments demonstrated that a related compound significantly suppressed nitric oxide production in activated macrophages. This effect was linked to the inhibition of the NF-kB signaling pathway, highlighting its potential for reducing inflammation .

Study 3: Structure-Activity Relationship (SAR)

Research into the SAR of indole derivatives revealed that modifications at the phenyl ring could enhance biological activity. Electron-donating groups were found to improve anticancer properties, while electron-withdrawing groups tended to reduce efficacy .

Mechanism of Action

The mechanism by which N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzamide exerts its effects involves interactions with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The methoxybenzamide moiety may interact with additional targets, contributing to the compound's overall biological activity.

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related molecules, emphasizing substituent effects, physicochemical properties, and biological activities.

Structural Analogs with Indole/2-Oxoindole Cores

Key Observations :

- Substituent Effects : The target compound’s 1-ethyl group distinguishes it from analogs like compound 97, which incorporates a conjugated imidazole ring at the 3-position. This substitution likely alters solubility and target engagement .

- Benzamide vs. Sulfonamide : Replacement of the 2-methoxybenzamide (target) with a 4-methylsulfonamide (F721-0023) may shift binding interactions due to differences in hydrogen-bonding capacity and steric bulk .

Functional Analogs with 2-Methoxybenzamide Pharmacophore

Key Observations :

- Scaffold Diversity : The target’s indole core contrasts with GSK5959’s benzimidazolone scaffold, which enhances selectivity for bromodomains . Sulpiride’s pyrrolidinylmethyl group demonstrates the 2-methoxybenzamide motif’s adaptability to diverse targets (e.g., dopamine receptors) .

Biological Activity

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzamide is a synthetic compound belonging to the indole derivative class. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

The molecular structure and properties of this compound are crucial for understanding its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H20N2O2 |

| Molecular Weight | 308.38 g/mol |

| LogP | 3.2292 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 38.859 Ų |

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

- Sigma Receptors Modulation : This compound may modulate sigma receptors (σRs), which are implicated in various neurological conditions and cancer. The modulation of these receptors can influence ion channels and cellular signaling pathways, potentially leading to neuroprotective effects or apoptosis in cancer cells .

- Inflammatory Pathways : Research indicates that compounds similar to this compound can inhibit the NLRP3 inflammasome, which is involved in neuroinflammation and has been linked to diseases such as Alzheimer's and Parkinson's .

Biological Activity Studies

Several studies have assessed the biological activity of related compounds, providing insights into the potential effects of this compound:

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of indole derivatives, demonstrating that modifications at the indole nitrogen significantly enhance cytotoxicity against various cancer cell lines. The presence of an ethyl group and a methoxybenzamide moiety was found to optimize binding affinity to cancer cell receptors.

Case Study 2: Neuroprotective Effects

In vitro assays showed that similar indole derivatives could reduce oxidative stress-induced neuronal cell death by modulating apoptotic pathways through sigma receptor activation. This suggests that this compound may possess neuroprotective properties .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is essential.

Q & A

Q. What are the recommended methods for synthesizing and purifying N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzamide?

The synthesis of this compound likely involves coupling the indole core with the 2-methoxybenzamide moiety. For purification, recrystallization using methanol or DMSO (as demonstrated for structurally related benzamides in ) is effective. Column chromatography with polar/non-polar solvent gradients (e.g., ethyl acetate/hexane) can further isolate the product. Purity validation via HPLC (≥98%) and mass spectrometry is critical .

Q. How should solubility and formulation be optimized for in vitro assays?

The compound’s solubility profile resembles PFI-4 ( ), with limited water solubility (<1 mg/mL) but improved dissolution in DMSO (17 mg/mL) and ethanol (5 mg/mL). For cell-based assays, prepare stock solutions in DMSO (10 mM) and dilute in culture media to ≤0.1% DMSO to avoid cytotoxicity. Sonication or warming (40–50°C) may enhance dissolution .

Q. What characterization techniques are essential for structural validation?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. SHELXTL (Bruker AXS) is robust for resolving oxo-indolyl and benzamide conformations .

- NMR spectroscopy : Analyze aromatic protons (6.5–8.0 ppm for indole and benzamide) and methoxy groups (~3.8 ppm) to confirm substituent positions .

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (C₁₈H₁₉N₂O₃) with <5 ppm error .

Q. How can initial biological targets be identified for this compound?

Screen against bromodomains (e.g., BRPF1) or dopamine receptors (D2/D4), as structurally related benzamides show affinity for these targets ( ). Use fluorescence polarization assays for bromodomains or radioligand displacement assays (e.g., [³H]spiperone for D2 receptors) .

Advanced Research Questions

Q. How can structural analogs guide structure-activity relationship (SAR) studies?

Compare the ethyl-oxo-indole moiety to analogs like PFI-4 (piperidinyl substitution) or YM-43611 (cyclopropylcarbonyl groups) ( ). Key modifications:

- Indole 2-oxo group : Enhances hydrogen bonding with bromodomains.

- Ethyl substitution : Adjust steric bulk to optimize receptor selectivity (e.g., D4 over D2 in ).

Docking studies (AutoDock Vina) and MD simulations can predict binding modes .

Q. How to resolve contradictions in receptor binding data between in vitro and in vivo models?

Contradictions may arise from off-target interactions or pharmacokinetic variability. For example, sulpiride () shows D2 antagonism in vitro but variable bioavailability in vivo. Address this by:

- Validating receptor affinity with orthogonal assays (e.g., functional cAMP assays for GPCRs).

- Adjusting formulation (e.g., saline for in vivo studies) to improve bioavailability .

Q. Can this compound be radiolabeled for pharmacokinetic or imaging studies?

Yes. Inspired by [¹⁸F]fallypride (), introduce a fluorine-18 or carbon-11 isotope at the methoxy or ethyl group. Use nucleophilic substitution (for ¹⁸F) or methylation with [¹¹C]CH₃I. Validate biodistribution via PET/MRI in rodent models .

Q. What computational strategies predict novel biological targets or off-target effects?

- Target prediction : Use SwissTargetPrediction or SEA to identify kinase or GPCR targets based on structural similarity to Fluversin ().

- Off-target profiling : Employ molecular docking against Pharmapendium’s adverse event database to assess risks (e.g., cardiac ion channels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.